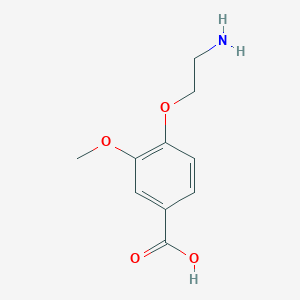

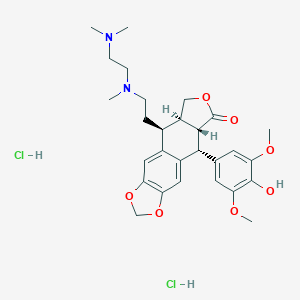

4-(2-Aminoethoxy)-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

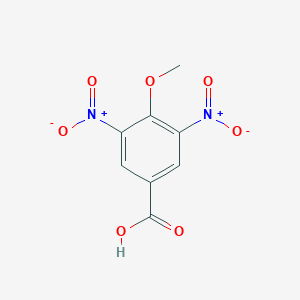

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Aminoethoxy)-3-methoxybenzoic acid has been reported in the literature. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been used to produce β-amino alcohols . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethoxy)-3-methoxybenzoic acid consists of a benzoic acid core with an aminoethoxy substituent at the 4-position .Scientific Research Applications

-

Synthesis of β-amino alcohols

- Field : Organic Chemistry

- Application Summary : This compound can be used in the synthesis of β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

- Method of Application : The process involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines. This process provides β-amino alcohols in high yields with excellent regioselectivity .

- Results : The reaction can proceed smoothly to give the β-amino alcohol in good to excellent yields .

-

Synthesis of Borinic Acid Derivatives

- Field : Organoboron Chemistry

- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

-

Synthesis of β-amino alcohols

- Field : Organic Chemistry

- Application Summary : This compound can be used in the synthesis of β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

- Method of Application : The process involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines. This process provides β-amino alcohols in high yields with excellent regioselectivity .

- Results : The reaction can proceed smoothly to give the β-amino alcohol in good to excellent yields .

-

Synthesis of Borinic Acid Derivatives

- Field : Organoboron Chemistry

- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

properties

IUPAC Name |

4-(2-aminoethoxy)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQRTNBCFGCDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639872 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

CAS RN |

1011408-00-6 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)